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Introduction

Levomilnacipran, the more active enantiomer of milnacipran, is a serotonin and norepinephrine
reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder.[1][2][3]
Understanding its pharmacokinetic profile in preclinical models is crucial for predicting its
behavior in humans and for guiding further drug development. This technical guide provides a
comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of
levomilnacipran hydrochloride in key preclinical species, primarily rats and monkeys. The
information is based on studies utilizing radiolabeled [14C]-levomilnacipran to trace the
disposition of the drug and its metabolites.

I. Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of levomilnacipran and its
major metabolite, N-desethyl levomilnacipran, in rats and monkeys following oral
administration.

Table 1: Pharmacokinetic Parameters of Levomilnacipran in Male Monkeys Following a Single
Oral Dose of [14C]-Levomilnacipran (30 mg/kg)
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. . . . N-desethyl
Parameter Levomilhacipran Total Radioactivity . .
levomilnacipran
Cmax (ng/mL) 5,018 7,209 ng Eg/mL
AUC (h-ng/mL) 40,058 102,522 h-ng Eq/mL
Half-life (h) 6.3 - 7.9

Data sourced from a study in Macaca fascicularis monkeys.[4]

Table 2: Pharmacokinetic Parameters of Levomilnacipran in Male Rats Following a Single Oral
Dose of [14C]-Levomilnacipran (50 mg/kg)

. . . . N-desethyl
Parameter Levomilnacipran Total Radioactivity . .
levomilnacipran
Cmax (ng/mL) 8,061 9,337 ng Eg/mL
AUC (h-ng/mL) 16,632 - 2,222
Half-life (h) 2.3 - 2.7

Data sourced from a study in Sprague Dawley rats.[4]

Il. Absorption

Following oral administration, levomilnacipran is well-absorbed. In preclinical studies, this was
determined by administering the compound via oral gavage.[4] The time to reach maximum
plasma concentration (Tmax) for the extended-release formulation is approximately 6-8 hours
in humans, suggesting a prolonged absorption phase which is a desirable characteristic for
once-daily dosing.[1][5] While specific Tmax values for the preclinical models were not detailed
in the provided search results, the rapid attainment of peak plasma concentrations in rats
(elimination half-life of 2.3 hours) suggests prompt absorption.[4]

lll. Distribution

Levomilnacipran exhibits wide distribution throughout the body.
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Plasma Protein Binding

In vitro studies have demonstrated that levomilnacipran has low plasma protein binding.[4][6]

Table 3: In Vitro Plasma Protein Binding of [14C]-Levomilnacipran

Species Protein Binding (%)

Human 22

This low level of protein binding reduces the potential for drug-drug interactions related to
displacement from plasma proteins.[6]

Blood-to-Plasma Ratio

The distribution of levomilnacipran between blood cells and plasma has also been investigated.

Table 4: Blood-to-Plasma Ratio of Radioactivity in Preclinical Models Following Oral
Administration of [14C]-Levomilnacipran

Species Time Post-Dose (h) Blood-to-Plasma Ratio
Male Monkeys 2 1.032

10 0.809

Male Rats Upto 24 ~1(0.80 - 1.34)

These results indicate that levomilnacipran distributes relatively evenly between plasma and
red blood cells.[4]

IV. Metabolism

Levomilnacipran is metabolized in the liver, primarily through cytochrome P450 enzymes, with
CYP3A4 being the major contributor.[1][2][3] The primary metabolic pathways are N-
desethylation and hydroxylation.[3]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4484650/
https://www.dovepress.com/disposition-and-metabolism-of-14c-levomilnacipran-a-serotonin-and-nore-peer-reviewed-fulltext-article-DDDT
https://www.dovepress.com/disposition-and-metabolism-of-14c-levomilnacipran-a-serotonin-and-nore-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC4484650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4295915/
https://en.wikipedia.org/wiki/Levomilnacipran
https://go.drugbank.com/drugs/DB08918
https://go.drugbank.com/drugs/DB08918
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Unchanged levomilnacipran was the major circulating compound in all species studied.[4][7]
However, several metabolites have been identified.

In rats, the two major circulating metabolites were N-desethyl levomilnacipran and p-hydroxy
levomilnacipran glucuronide, accounting for 14.9% and 12.4% of the plasma levomilnacipran
exposure, respectively.[4][6]

In monkeys, the metabolic profile was more similar to humans.[4] The main circulating
metabolites included N-desethyl levomilnacipran and its N-carbamoyl glucuronide conjugate,
as well as levomilnacipran N-carbamoyl glucuronide.[4]

It is important to note that none of the identified metabolites are considered pharmacologically
active.[4][8]

Metabolic Pathway of Levomilnacipran
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Caption: Metabolic pathway of levomilnacipran.

V. Excretion
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The primary route of elimination for levomilnacipran and its metabolites is through the kidneys.
[1] Mass balance studies with [14C]-levomilnacipran have quantified the excretion in preclinical
models.

Table 5: Excretion of Radioactivity Following a Single Oral Dose of [14C]-Levomilnacipran

% of Administered

Species Route Timeframe (h)
Dose

Monkeys Urine & Cage Wash 86.5 120

Feces ~8 120

Total Recovery 94.6 120

Rats Urine & Cage Wash 70.7 72

Feces 275 72

Total Recovery 98.2 72

Most of the radioactivity was excreted within the first 48 hours in monkeys.[4][8]

Table 6: Major Compounds Excreted in Urine (% of Administered Dose)

Compound Monkeys Rats
Unchanged Levomilnacipran 35.5 40.2
N-desethyl levomilnacipran 12.4 7.9
Levomilnacipran glucuronide 4.1 Not detected

N-desethyl levomilnacipran
] 2.3 Not detected
glucuronide

p-hydroxy levomilnacipran

glucuronide

These data highlight some species differences in metabolism and excretion, with glucuronide
conjugates of levomilnacipran and N-desethyl levomilnacipran being present in monkey urine
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but not rat urine.[4][7][8]

VI. Experimental Protocols
Animal Models

o Rats: Sprague Dawley rats, weighing between 245-286g, were used in pharmacokinetic and
mass balance studies.[4] Both albino (Sprague Dawley) and pigmented (Lister hooded) rats
were used in tissue distribution studies.[8]

e Monkeys:Macaca fascicularis monkeys, aged 6 years and weighing between 4.2-5.5 kg,
were utilized for pharmacokinetic and mass balance investigations.[4]

Dosing

o Radiolabeled Compound: [14C]-levomilnacipran was used in all cited studies to facilitate the
tracking of the drug and its metabolites.[4]

o Administration: The drug was administered as an oral solution via gavage.[4]
e Dose Levels:
o Monkeys: 30 mg/kg[4]

o Rats: 50 mg/kg[4]
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Experimental Workflow for Preclinical Pharmacokinetic Studies
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Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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